molecular formula C5H4Cl2N2 B049040 3-Chloro-6-(chloromethyl)pyridazine CAS No. 120276-59-7

3-Chloro-6-(chloromethyl)pyridazine

Cat. No. B049040
Key on ui cas rn: 120276-59-7
M. Wt: 163 g/mol
InChI Key: XWFUSBPVIYJBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933072B2

Procedure details

3-Chloro-6-chloromethyl-pyridazine (1.50 g) dissolved in dimethyl sulfoxide (7.5 mL) was added to a solution of potassium cyanide (0.90 g) in water (1 mL) and dimethyl sulfoxide (7.5 mL) stirred at 80° C. The solution was stirred at this temperature for 30 min and then cooled to room temperature. Water and ethyl acetate were added and the resulting mixture was filtered over Celite. The aqueous phase of the filtrate was separated and extracted twice with ethyl acetate. The extracts and the organic phase of the filtrate were combined and washed with brine and dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silica gel (cyclohexane/ethyl acetate 1:1→0:1) to give the title compound as a solid. Yield: 0.23 g (16% of theory); LC (method 2): tR=0.76 min; Mass spectrum (ESI+): m/z=154/156 (Cl) [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH2:8]Cl)=[CH:6][CH:7]=1.[C-:10]#[N:11].[K+].C(OCC)(=O)C>CS(C)=O.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH2:8][C:10]#[N:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)CCl
Name
Quantity
7.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
7.5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at this temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
The aqueous phase of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (cyclohexane/ethyl acetate 1:1→0:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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